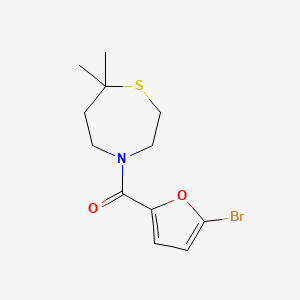

![molecular formula C13H16INO3 B6634874 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, also known as F-DOPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a derivative of levodopa, which is a precursor of dopamine, a neurotransmitter in the brain. F-DOPA is used to detect and map the distribution of dopamine-producing cells in the brain, which is useful in diagnosing and monitoring neurological disorders such as Parkinson's disease and various types of tumors.

Mécanisme D'action

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is taken up by dopamine-producing cells in the brain, where it is converted to dopamine and incorporated into the neurotransmitter pool. The accumulation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide in the brain can be visualized using PET imaging, providing a measure of dopamine-producing cell density and activity.

Biochemical and Physiological Effects:

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide has been shown to be safe and well-tolerated in humans. It does not have any known pharmacological effects on the brain or body, other than its use as a PET imaging agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is rapidly cleared from the body, with a half-life of approximately 2 hours.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has several advantages over other imaging modalities. It provides high spatial resolution and sensitivity, allowing for the detection of small changes in dopamine-producing cell density and activity. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is also non-invasive and does not require the use of ionizing radiation. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is expensive and not widely available, limiting its use in clinical and research settings.

Orientations Futures

There are several future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide research. One area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging to monitor the progression of Parkinson's disease and other neurological disorders over time. Another area of interest is the development of new radiopharmaceutical compounds based on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, which may have improved imaging properties and lower costs. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging may be useful in the development of new therapies for Parkinson's disease and other neurological disorders, by providing a non-invasive method for monitoring treatment efficacy.

Méthodes De Synthèse

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of levodopa, followed by the introduction of iodine at the 2-position of the benzene ring. The protected intermediate is then deprotected to obtain the final product. The synthesis is typically carried out under strict quality control measures to ensure the purity and safety of the compound.

Applications De Recherche Scientifique

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is widely used in PET imaging studies to visualize dopamine-producing cells in the brain. It has been used to diagnose and monitor Parkinson's disease, as well as other neurological disorders such as dystonia, Huntington's disease, and essential tremor. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has also been used to detect and monitor various types of tumors, including neuroendocrine tumors and gliomas.

Propriétés

IUPAC Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3/c1-9-13(17,6-7-18-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNJGGWWOGMANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(CNC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)

![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)

![2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)

![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)

![6-[(3S)-3-hydroxypiperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6634854.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methylpyridine-4-carboxamide](/img/structure/B6634862.png)

![4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634867.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6634882.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B6634903.png)

![2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634910.png)